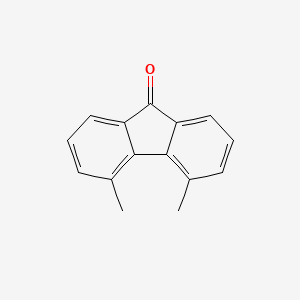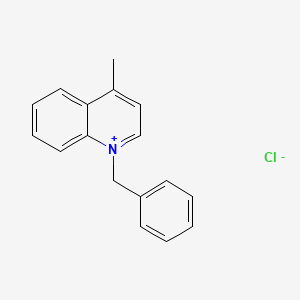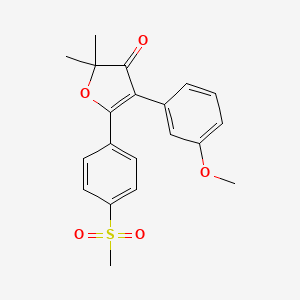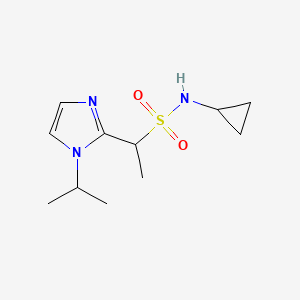
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that features a cyclopropyl group, an isopropyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamide derivatives.
科学的研究の応用
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both cyclopropyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the imidazole ring and sulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C11H19N3O2S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC名 |
N-cyclopropyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-8(2)14-7-6-12-11(14)9(3)17(15,16)13-10-4-5-10/h6-10,13H,4-5H2,1-3H3 |
InChIキー |
OLTIZKYGTNBFAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


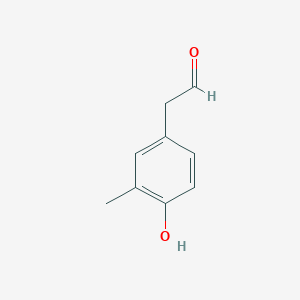
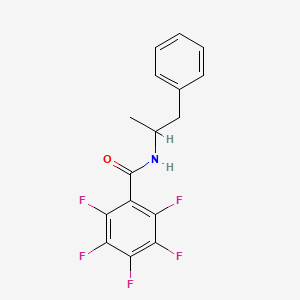
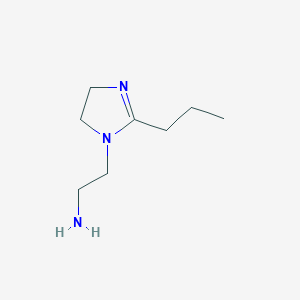
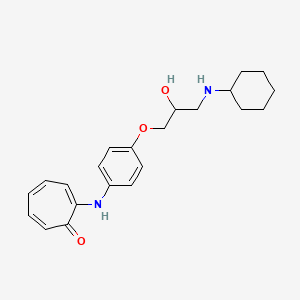

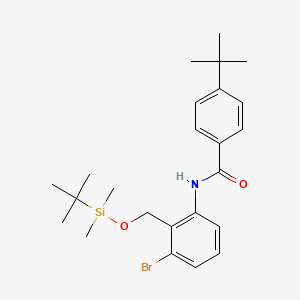
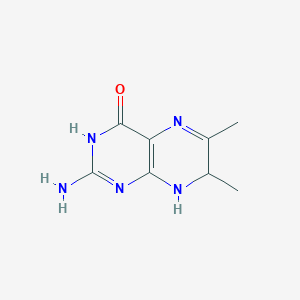
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
